6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone
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Overview
Description
6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone is a synthetic organic compound with a complex structure It features a benzoyl group, a methoxy-substituted pyridine ring, and a trifluoromethyl group attached to a pyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the benzoyl and trifluoromethyl groups. The methoxy group is usually introduced through a nucleophilic substitution reaction on a pyridine derivative.
Formation of Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Introduction of Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.
Methoxylation of Pyridine Ring: The methoxy group is typically introduced through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the pyridine and benzoyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic potential in treating diseases, depending on its biological activity and pharmacokinetic properties.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the benzoyl and methoxy groups can modulate its electronic and steric properties.
Comparison with Similar Compounds
Similar Compounds
6-benzoyl-2-(3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-benzoyl-2-(6-methoxy-3-pyridinyl)-3(2H)-pyridazinone: Lacks the trifluoromethyl group, potentially altering its chemical properties and applications.
2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone: Lacks the benzoyl group, which could influence its overall stability and reactivity.
Uniqueness
The presence of the benzoyl, methoxy, and trifluoromethyl groups in 6-benzoyl-2-(6-methoxy-3-pyridinyl)-5-(trifluoromethyl)-3(2H)-pyridazinone makes it unique. These groups contribute to its distinct chemical and physical properties, such as increased lipophilicity, enhanced binding affinity, and improved metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-benzoyl-2-(6-methoxypyridin-3-yl)-5-(trifluoromethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O3/c1-27-14-8-7-12(10-22-14)24-15(25)9-13(18(19,20)21)16(23-24)17(26)11-5-3-2-4-6-11/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNAXISCGBQIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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